2-(4-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Deubiquitinating enzyme inhibition USP4 selectivity Anti-cancer target validation

Researchers probing USP4-dependent synthetic-lethal interactions in DNA-damage-response-deficient cancers require highly selective chemical probes. This compound delivers: • Potent USP4 inhibition (IC50 = 0.04 µM) with >2500-fold selectivity over USP5 • Sub-µM coverage of USP10, USP11, USP15, USP16, and USP19 for chemoproteomic workflows • Benchmarked control for SAR campaigns on N-alkylation and regioisomerism. Supplied as solid with purity ≥95% (HPLC); shipped globally under standard B2B terms.

Molecular Formula C17H15ClN2O2
Molecular Weight 314.77
CAS No. 921914-32-1
Cat. No. B2896179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS921914-32-1
Molecular FormulaC17H15ClN2O2
Molecular Weight314.77
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O2/c18-13-4-1-11(2-5-13)9-17(22)19-14-6-7-15-12(10-14)3-8-16(21)20-15/h1-2,4-7,10H,3,8-9H2,(H,19,22)(H,20,21)
InChIKeyIXNSIRWZAMZIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Procurement Profile


2-(4-Chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 921914-32-1) is a synthetic small molecule belonging to the tetrahydroquinolinone–acetamide hybrid class. Its core structure comprises a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold linked via an acetamide bridge to a 4-chlorophenyl moiety, yielding the molecular formula C₁₇H₁₅ClN₂O₂ and a molecular weight of 314.77 g mol⁻¹. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, frequently exploited for enzyme inhibition and receptor modulation. Early biological profiling indicates measurable activity against deubiquitinating enzymes (DUBs) including USP4 (IC₅₀ = 0.04 μM) and USP11 (IC₅₀ = 0.21 μM), as well as sub‑micromolar inhibition of USP10, USP15, USP16, and USP19 [1]. The compound is supplied as a solid with purity typically ≥ 95% (HPLC), and recommended storage conditions are −20 °C for powder and −80 °C for DMSO solutions .

DUB pathway inhibition study fit: Reported USP4 and USP11 inhibition context with selectivity over USP5
Covalent inhibitor mechanism studies: Forms covalent adduct with catalytic cysteine; may support sustained target engagement research
Activity-based protein profiling compatible: Multi-USP engagement reported in intact-cell ABPP workflows at sub-micromolar probe concentration

Why Generic Substitution Fails


Tetrahydroquinoline acetamides constitute a large and structurally diverse family in which subtle modifications to the quinoline core, the acetamide linker, or the aromatic substituent can drastically alter target selectivity, potency, and physicochemical properties. For 2‑(4‑chlorophenyl)-N-(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)acetamide, the combination of a free 2‑oxo‑1,2,3,4‑tetrahydroquinoline N‑H donor, a 6‑amino acetamide linkage, and a para‑chlorophenyl hydrophobic tail creates a unique pharmacophore that is not replicated by N‑alkylated analogs (e.g., 1‑isobutyl or 1‑isopentyl derivatives) or by 7‑yl regioisomers . Published DUB profiling demonstrates that the unsubstituted 6‑yl derivative achieves potent, selective inhibition of USP4 and USP11 while sparing USP5 (IC₅₀ > 100 μM), a selectivity window that vanishes when the tetrahydroquinoline nitrogen is alkylated [1]. Consequently, substituting a generic “tetrahydroquinoline acetamide” without preserving the exact substitution pattern risks complete loss of the desired poly‑USP inhibition profile, rendering procurement decisions based solely on scaffold similarity scientifically unsound.

N-alkylated analogs lose poly-USP engagement: 1-isobutyl and 1-isopentyl derivatives show drastically altered target profiles; the unsubstituted tetrahydroquinoline N–H is essential for activity.

7-yl regioisomer is inactive: Moving the acetamide linkage to the 7-position may result in complete loss of USP4 and USP11 inhibition; only the 6-yl substitution pattern retains reported activity.

Pan-DUB inhibitors lack selectivity window: Compounds such as PR-619 inhibit USP4, USP5, USP7, and USP8 with comparable potency; they do not replicate the reported USP4-over-USP5 selectivity context.

Differentiation Evidence


USP4 Selectivity Over USP5

The compound exhibits potent inhibition of USP4 (IC₅₀ = 0.04 μM) while showing no meaningful inhibition of the closely related USP5 protease (IC₅₀ > 100 μM). This > 2500‑fold selectivity window is a critical differentiator from pan‑DUB inhibitors such as PR‑619, which inhibits USP4, USP5, USP7, and USP8 with EC₅₀ values in the 3–9 μM range [1][2]. The selectivity profile is attributed to the covalent adduct formation with USP11 and the specific recognition of the tetrahydroquinolinone pharmacophore by the USP4 catalytic domain [1].

USP4 vs USP5 Selectivity
Head-to-head
USP4 IC50 0.04 µM
USP5 IC50 >100 µM
>2500-fold selectivity window
Supports USP4-selective pathway study design
At least 75-fold greater USP4 potency vs pan-DUB inhibitor PR-619
Deubiquitinating enzyme inhibition USP4 selectivity Anti-cancer target validation

Poly-USP Inhibition Fingerprint

In addition to USP4 and USP11, this compound inhibits USP10, USP15, USP16, and USP19 with sub‑micromolar potency, as demonstrated by activity‑based protein profiling (ABPP) in intact cancer cells [1]. The N‑alkylated analog 2‑(4‑chlorophenyl)-N-(1‑isobutyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)acetamide loses this poly‑USP coverage and exhibits a drastically altered target engagement profile, highlighting the essential role of the unsubstituted 2‑oxo‑tetrahydroquinoline N–H .

Poly-USP ABPP Fingerprint
Class-level
6 USPs engaged at 1 µM probe
USP4, USP10, USP11, USP15, USP16, USP19
Intact-cell activity-based proteome profiling
Supports multi-USP chemoproteomics workflows
N-alkylated analog loses this poly-USP coverage
Poly‑USP inhibition Chemoproteomics Ubiquitin pathway

Covalent Inhibition of USP11

Mass spectrometry and ABPP data confirm that the compound forms a covalent adduct with the catalytic cysteine of USP11, a feature that distinguishes it from reversible DUB inhibitors such as PR‑619 and NSC 632839 [1]. Covalent engagement is associated with prolonged target residence time and sustained downstream signaling modulation, properties that are absent in reversible analogs [2].

Covalent USP11 Engagement
Head-to-head
Covalent adduct with USP11 catalytic cysteine
Mass spectrometry and ABPP confirmed
May support sustained target engagement studies
Differs from reversible inhibitors PR-619, NSC 632839
Covalent inhibitor USP11 Activity-based probe

Synergy with ATR Inhibition

Cellular studies demonstrate that the compound synergizes with ATR inhibition, consistent with USP4 (and possibly USP33) inhibition, leading to enhanced DNA damage and apoptosis in cancer cells [1]. This functional phenotype is not recapitulated by USP4‑specific inhibitors that lack the poly‑USP coverage or the covalent engagement mode of this compound, indicating that the multi‑target profile contributes to the observed synergy [1].

ATR Inhibitor Combination
Context-dependent
Reported combination response in U2OS cells
Enhanced DNA damage and apoptosis markers
Supports DNA damage response combination studies
Quantitative combination index not reported
Synthetic lethality ATR inhibitor synergy DNA damage response

Predicted Drug-Like Profile

The compound exhibits a predicted boiling point of 532.8 ± 50.0 °C, a density of 1.17 ± 0.1 g cm⁻³, and a pKa of 14.60 ± 0.46, consistent with a neutral, moderately lipophilic small molecule suitable for cell‑based assays . Compared to many HTS‑derived tetrahydroquinoline hits that suffer from poor solubility or high polar surface area, this compound’s balanced profile (clogP ≈ 3.0–3.5 estimated; 2 H‑bond donors, 2 H‑bond acceptors) positions it favorably for medicinal chemistry follow‑up [1].

Predicted Physicochemical Profile
Class-level
MW 314.77; HBD 2; HBA 2
clogP estimated 3.0–3.5; no Lipinski violations predicted
Predicted medicinal chemistry fit
In silico estimation; verify experimentally
Drug-likeness ADMET prediction Physicochemical profiling

Regioisomeric Specificity

The 6‑yl acetamide substitution pattern is essential for USP4/11 inhibition; the 7‑yl regioisomer (e.g., 2‑(4‑chlorophenyl)-N‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑7‑yl)acetamide) shows no detectable USP4 or USP11 activity in analogous assays [1]. This regiochemical specificity is attributed to the precise orientation of the acetamide carbonyl required for covalent attack on the USP11 active‑site cysteine, a geometric constraint that is disrupted when the amide is moved to the 7‑position [1].

6-yl vs 7-yl Regioisomer
Class-level
6-yl: USP4 IC50 0.04 µM
7-yl: USP4 and USP11 IC50 >10 µM
6-yl substitution required for DUB activity
Regiochemistry critical for procurement decisions
Regioisomer selectivity Structure-activity relationship Tetrahydroquinoline SAR

Optimal Application Scenarios


USP4 Synthetic Lethality Screening

The compound’s potent and selective USP4 inhibition (IC₅₀ = 0.04 μM) with > 2500‑fold selectivity over USP5 makes it an ideal chemical probe for identifying USP4‑dependent synthetic‑lethal interactions in DNA‑damage‑response‑deficient cancers [1]. Its demonstrated synergy with ATR inhibitors in U2OS cells provides a validated starting point for combination screens aimed at overcoming platinum resistance.

Activity-Based Protein Profiling (ABPP)

The compound’s covalent engagement of multiple USPs (USP4, USP10, USP11, USP15, USP16, USP19) at sub‑micromolar concentrations enables its use as a broad‑spectrum activity‑based probe in chemoproteomics workflows [1]. This multi‑target coverage reduces the number of individual probes required for comprehensive DUB profiling in cancer cell lysates.

SAR Around Tetrahydroquinoline Scaffold

The compound serves as a control compound in SAR campaigns exploring the impact of N‑alkylation, regioisomerism, and halogen substitution on DUB inhibition [1]. Its well‑characterized selectivity profile and covalent mechanism provide a benchmark against which new analogs can be quantitatively compared.

Hit-to-Lead Optimization

The compound’s predicted physicochemical parameters (MW = 314.77, clogP ≈ 3.0–3.5, no Lipinski violations) position it as a lead‑like starting point for further optimization of DUB inhibitors targeting oncology indications . Procurement for hit‑to‑lead programs benefits from the compound’s balance of potency and predicted developability.

Application
Selection Property
Validation Focus
USP4 selectivity studies
USP4/USP11 inhibition selectivity review
Counter-screen against USP5
ABPP chemoproteomics
Multi-USP target engagement context
Intact-cell ABPP validation
SAR comparator studies
Regioisomer and substitution specificity
Confirm 6-yl substitution pattern
Medicinal chemistry optimization
Predicted developability profile
Verify stability and solubility
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